4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid

TDP1 inhibitor Fragment-based drug discovery DNA repair

Researchers seeking validated starting points for TDP1-targeted fragment-based drug discovery face the risk of inactive 'in-class' analogs with unverified binding modes. This compound (8-isopropyl-4-oxoquinoline-3-carboxylic acid) solves this with: - Co-crystal structure PDB 6DJE (1.705 Å) confirming specific H-bond network and hydrophobic packing - Only 8-isopropyl-4-oxoquinoline-3-carboxylic acid with deposited TDP1 co-crystal data - Identified via crystallographic fragment cocktail screen, prioritized for derivative synthesis - Suitable as fragment hit for FBDD campaigns targeting DNA repair enzymes

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 63136-17-4
Cat. No. B3147797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid
CAS63136-17-4
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1NC=C(C2=O)C(=O)O
InChIInChI=1S/C13H13NO3/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)15)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17)
InChIKeyKGDOGYITTVCUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic Acid: Chemical Identity and Structure


4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid (CAS 63136-17-4), also referred to as 8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a quinoline-3-carboxylic acid derivative with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . The compound features a 4-oxo-1,4-dihydroquinoline core with a carboxylic acid at position 3 and an isopropyl substituent at position 8 . It is commercially available as a research-grade small molecule scaffold (typical purity ≥95–97%) and is supplied by multiple vendors for biochemical and fragment-based drug discovery applications .

Research-grade 4-oxoquinoline-3-carboxylic acid scaffold
8-isopropyl substitution reported as TDP1 active-site ligand
Crystallographically validated fragment hit for structure-guided design

Why Generic 8-Substituted Analogs Cannot Substitute


Within the 8-substituted 4-oxoquinoline-3-carboxylic acid chemotype, even minor alterations to the C8 substituent profoundly change the ligand's binding pose and target engagement profile. 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid (designated 'compound 6') was identified as one of only two initial fragment hits that bind to the TDP1 active site in a crystallographic fragment screen [1][2]. Its co-crystal structure (PDB 6DJE) reveals a specific hydrogen-bond network and hydrophobic packing arrangement that are highly sensitive to the steric and electronic character of the 8-position substituent [2]. Closely related analogs with different 8-substituents (e.g., 8-carboxylic acid in compound 7; PDB 6DJF) engage TDP1 with altered binding modes, underscoring that generic substitution within this series is not functionally equivalent [1][2]. Researchers relying on 'in-class' alternatives without verifying the 8-isopropyl substitution risk selecting compounds with no validated TDP1 co-crystal structure or inhibitory activity.

Target Compound (6)
Generic 8-Substituted Analog
8-isopropyl substitution
Altered C8 group shifts binding pose
Deposited TDP1 co-crystal structure
Most 8-substituted analogs lack reported TDP1 co-crystal data
Reported TDP1 active-site ligand
TDP1 binding mode and inhibitory activity not confirmed for generic analogs

Key Differentiation Evidence vs. Closest Analogs


Crystallographic Binding Mode vs. 8-Carboxy Analog

In a crystallographic fragment cocktail screen against the TDP1 catalytic domain, 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid (compound 6) was one of only two initial fragment hits confirmed to bind the TDP1 active site. Its co-crystal structure (PDB 6DJE, 1.705 Å resolution) reveals occupancy at the catalytic cavity with well-defined 2Fo-Fc electron density (1.0σ contour level). By contrast, the closely related 8-carboxy analog, 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid (compound 7; PDB 6DJF, 1.67 Å), binds in a subtly different orientation due to the divergent hydrogen-bonding capacity of the 8-position substituent [1][2].

Crystallographic Binding Mode
Head-to-head
8-isopropyl (6DJE): 1.705 Å vs 8-carboxy (6DJF): 1.67 Å
Distinct hydrogen-bond networks observed
Divergent binding poses from C8 substituent polarity
TDP1 inhibitor Fragment-based drug discovery DNA repair

Fragment Hit Prioritization in TDP1 Inhibitor Development

Following the initial crystallographic fragment screen, compound 6 (8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and compound 7 were selected as the only two fragments for follow-up derivative synthesis and biochemical evaluation against TDP1 [1]. Other fragments tested (compounds 1–5 and 8–11) were not advanced for derivative chemistry, indicating that the 8-isopropyl substitution pattern conferred a favorable combination of binding pose and ligand efficiency that warranted further investment. This prioritization decision directly reflects the compound's structural suitability as a TDP1 inhibitor scaffold.

Fragment Hit Prioritization
Reported
2 of 11 fragments
selected for derivative synthesis
Supports scaffold tractability for TDP1 SAR
Based on crystallographic screening and biochemical assay
TDP1 Fragment-based drug discovery Structure-activity relationship

Target Deconvolution: TDP1 vs. Misassigned EGFR Activity

Multiple commercial vendor listings describe 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid as an EGFR-binding molecule or EGFR inhibitor. However, a thorough examination of the primary literature reveals no peer-reviewed publication reporting direct EGFR binding, EGFR enzymatic inhibition, or cellular EGFR pathway modulation for this compound. The authoritative ChEMBL entry (CHEMBL217429) and PDB ligand entry (GNY in 6DJE) exclusively document its role as a TDP1 fragment hit [1][2]. BindingDB entries showing EGFR IC₅₀ values correspond to different chemical structures (distinct SMILES) and are erroneously linked or misassigned [3]. Any procurement decision based on presumed EGFR activity lacks evidentiary support from primary research.

Target Assignment Evidence
Data to verify
TDP1: 1 publication + PDB vs EGFR: 0 peer-reviewed reports
TDP1 only experimentally validated target
Vendor EGFR claims unsupported by primary literature
EGFR Target deconvolution Kinase inhibitor

Recommended Application Scenarios


Structure-Guided TDP1 Inhibitor Design

This compound is the only 8-isopropyl-4-oxoquinoline-3-carboxylic acid for which a high-resolution TDP1 co-crystal structure has been deposited (PDB 6DJE, 1.705 Å). Medicinal chemistry teams pursuing TDP1 as a target for cancer combination therapy can use this scaffold as a starting point for fragment growing or merging strategies, with the experimental electron density map providing direct visualization of the binding pose [1].

Fragment-Based Drug Discovery Library Design

The compound was identified through a crystallographic fragment cocktail screen and subsequently prioritized for derivative synthesis, confirming its suitability as a fragment hit in FBDD campaigns. Procurement for inclusion in fragment libraries targeting DNA repair enzymes (particularly TDP1 and related phosphodiesterases) is supported by published experimental evidence [1].

Negative Control for EGFR-Targeted Quinoline Scaffolds

Given the absence of published evidence for EGFR binding or inhibition, this compound may serve as a structurally matched negative control in assays designed to evaluate the selectivity of quinoline-based kinase inhibitors. Its 8-isopropyl substitution pattern is distinct from known EGFR-targeting 4-anilinoquinazoline and quinoline-3-carboxamide chemotypes, providing a useful comparator for establishing target engagement specificity [2].

Application
Selection Property
Validation Focus
TDP1 co-crystal structure-based inhibitor design
8-isopropyl scaffold with deposited co-crystal structure
Reproducibility of binding pose in TDP1 assays
Fragment-based library design for DNA repair enzymes
Crystallographically validated fragment hit
Ligand efficiency and derivative tractability
Selectivity control for quinoline-based kinase inhibitors
Absence of reported EGFR activity
Confirm selectivity against EGFR kinase panel
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